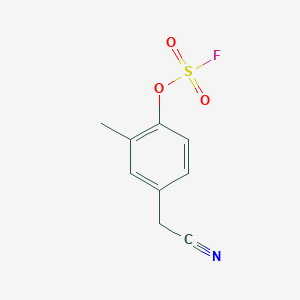

3-(dimethylamino)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is an amide with a furan and a pyrazole ring. Furan is a heterocyclic compound with a 5-membered aromatic ring and an oxygen atom. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The furan and pyrazole rings would contribute to the compound’s aromaticity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, furan compounds can undergo reactions such as electrophilic substitution, reduction, and oxidation .Aplicaciones Científicas De Investigación

Synthesis and Utility as a Versatile Building Block

The compound 3-(dimethylamino)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds. For instance, it has been used in the preparation of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety. This showcases its utility in synthesizing compounds with potential applications in medicinal chemistry and material science. One such example is the synthesis of compounds incorporating thiazolo(3,2-a)benzimidazole moiety, highlighting its role in creating pharmacologically active structures (Farag et al., 2011).

Anticancer and Cytotoxic Activity

Derivatives of this compound have shown promising anticancer and cytotoxic activities. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from a similar compound, demonstrated significant growth inhibitory properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cell lines. Some compounds exhibited potent cytotoxicity with IC50 values less than 10 nM, emphasizing the potential of these derivatives in cancer therapy (Deady et al., 2003).

Antimicrobial and Antifungal Activities

The structural versatility of 3-(dimethylamino)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide and its derivatives extends to antimicrobial and antifungal applications. Synthesis of novel heterocycles based on this compound has led to the discovery of new antimicrobial and antifungal agents. Some synthesized compounds have shown promising activities against a range of bacteria and fungi, indicating their potential as new therapeutic agents for treating infectious diseases (Gouda et al., 2010).

Fluorescence and Biomedical Applications

Derivatives of this compound exhibit bright fluorescence in solution, in poly methacrylamide plastic matrices, and in the solid state, making them effective light shifters. These properties are valuable for the development of fluorescent markers for biomedical applications, including diagnostics and imaging. The spectral properties of these compounds, such as shifts in absorption and emission maxima and increased quantum yields, are influenced by the nature of the carbonyl substituent and the presence of a dimethylamino group, highlighting their potential in advanced material science (Galunov et al., 2003).

Propiedades

IUPAC Name |

3-(dimethylamino)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-14-19(18-9-6-12-26-18)15(2)24(22-14)11-10-21-20(25)16-7-5-8-17(13-16)23(3)4/h5-9,12-13H,10-11H2,1-4H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQRCZDUNKRQLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)N(C)C)C)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-phenylurea](/img/structure/B2370532.png)

![2,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2370533.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2370534.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2370535.png)

![5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2370536.png)

![Methyl 2-(butylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2370538.png)

![1-[2-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B2370542.png)

![Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370544.png)

![N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370546.png)

![N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370548.png)

![2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride](/img/structure/B2370549.png)